1-Methyl-3-(quinolin-2-yl)quinolinium
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Overview
Description
1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methyl group at the 1’ position and a biquinoline structure, which consists of two quinoline units linked together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM can be achieved through various methods, including microwave-assisted synthesis. This technique has gained popularity due to its ability to accelerate reactions, increase yields, and minimize the formation of hazardous by-products . The general synthetic route involves the condensation of appropriate quinoline derivatives under microwave irradiation, which provides a fast, clean, and eco-friendly approach .
Industrial Production Methods
In an industrial setting, the production of 1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM may involve large-scale microwave-assisted synthesis or other conventional methods that ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as permanganate can be used to convert methyl groups to carboxyl groups.
Reduction: Reducing agents like sodium borohydride can be employed to reduce quinoline derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like phenacyl bromide under solvent-free microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylated derivatives, while substitution reactions can introduce various functional groups into the quinoline structure.
Scientific Research Applications
1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Quinoline derivatives, including this compound, are known for their biological activities, such as antimicrobial, antimalarial, and anticancer properties . They are also used as building blocks in the synthesis of more complex molecules and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes, interfere with DNA replication, and disrupt cellular processes . The exact mechanism depends on the specific biological activity being studied, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-quinolone: Another quinoline derivative with a similar structure but different biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A compound with neuroprotective properties and a different mechanism of action.
Uniqueness
1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM is unique due to its biquinoline structure, which provides distinct chemical and biological properties compared to other quinoline derivatives. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of medicinal chemistry.
Properties
Molecular Formula |
C19H15N2+ |
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Molecular Weight |
271.3 g/mol |
IUPAC Name |
1-methyl-3-quinolin-2-ylquinolin-1-ium |
InChI |
InChI=1S/C19H15N2/c1-21-13-16(12-15-7-3-5-9-19(15)21)18-11-10-14-6-2-4-8-17(14)20-18/h2-13H,1H3/q+1 |
InChI Key |
WBGOZXFMJLDJFS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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